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Compound of Interest

5-(Cyclohexylmethoxy)-2-
Compound Name:
fluoroaniline

Cat. No.: B8166446

Get Quote

Executive Summary & Strategic Analysis

The target compound, 5-(Cyclohexylmethoxy)-2-fluoroaniline, features a specific substitution
pattern (aniline at C1, fluoro at C2, alkoxy at C5) essential for binding affinity in the ATP-binding
pocket of various kinases.[1]

Retrosynthetic Logic

The most robust scalable route utilizes 4-Fluoro-3-nitrophenol as the starting material.[1] This
route is superior to

approaches on difluoronitrobenzenes due to regioselectivity control: the phenol handle is
already fixed at the correct position relative to the fluorine and nitro groups.

Key Advantages of Selected Route:

* Regiocontrol: The starting material (4-Fluoro-3-nitrophenol) pre-defines the substitution
pattern, eliminating regioisomer separation.[1]
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« Scalability: Avoids hazardous reagents like DEAD (Mitsunobu) in favor of classical

Williamson ether synthesis.

o Purification: Designed to rely on crystallization and salt formation rather than silica gel

chromatography.

Workflow Visualization

Starting Material 1: Reagent:

(Bromomethyl)cyclohexane

4-Fluoro-3-nitrophenol
(CAS: 2105-96-6)

I
Williamson Ether Synthesis /

(K2CO3, MeCN, Reflux)

Intermediate:
4-Fluoro-3-nitro-1-(cyclohexylmethoxy)benzene

itro Reduction
(H2, Pd/C)

Target:

5-(Cyclohexylmethoxy)-2-fluoroaniline

Figure 1: Retrosynthetic analysis for scalable production.

Click to download full resolution via product page

Process Chemistry & Route Selection
Comparison of Alkylation Methods

For the critical C-O bond formation (Step 1), two methods were evaluated. The Williamson

Ether Synthesis is selected for scale-up.[1]
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S Method A: Mitsunobu Method B: Williamson
eature

Reaction Ether Synthesis (Selected)

Cyclohexylmethanol, (Bromomethyl)cyclohexane,
Reagents

DEAD/DIAD, PPh3 K2CO3

Poor (Generates Ph3PO, ]
Atom Economy ) High (Generates KBr)
Hydrazine byproduct)

Difficult (Requires o
Easy (Filtration of salts,

Purification chromatography to remove o
Crystallization)
Ph3PO)
N Low (Exothermic, expensive High (Cheap, robust, standard
Scalability )
reagents) equipment)

Risk of explosion with azo- ) )
Safety Standard alkyl halide handling
compounds

Detailed Experimental Protocols
Step 1: Synthesis of 4-Fluoro-3-nitro-1-
(cyclohexylmethoxy)benzene[1]

Reaction Principle: Nucleophilic substitution (

) of an alkyl bromide by a phenoxide anion.

Reagents:

4-Fluoro-3-nitrophenol (MW 157.10): 1.0 equiv.[1]

(Bromomethyl)cyclohexane (MW 177.08): 1.2 equiv.

Potassium Carbonate (

), anhydrous, -325 mesh: 2.0 equiv.[1]

Solvent: Acetonitrile (MeCN) (10 volumes) or DMF (5 volumes - Note: DMF is harder to

remove but faster).[1]
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Protocol:

e Setup: Charge a reactor with 4-Fluoro-3-nitrophenol (1.0 wt) and Acetonitrile (10 vol) under
nitrogen atmosphere.

o Base Addition: Add Potassium Carbonate (2.0 equiv) in a single portion. The slurry may turn
yellow/orange (phenoxide formation).

» Reagent Addition: Add (Bromomethyl)cyclohexane (1.2 equiv) via addition funnel over 30
minutes.

¢ Reaction: Heat the mixture to reflux (80-82°C). Agitate vigorously to ensure suspension
mixing.

e Monitoring: Monitor by HPLC (C18 column, MeCN/Water + 0.1% TFA). Reaction is complete
when starting phenol is < 1.0% (typically 12—16 hours).

o Process Tip: Addition of catalytic Potassium lodide (0.1 equiv) can accelerate the reaction
(Finkelstein condition) if using the bromide.

o Workup:
o Cool to 20-25°C.
o Filter off inorganic salts (

, eXcess
). Wash the cake with MeCN (2 vol).

o Concentrate the filtrate under reduced pressure to a minimal volume.

o Solvent Swap: Add Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove unreacted
phenol) followed by Brine.

« |solation: Dry organic layer (

), filter, and concentrate.
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o Crystallization:[1][2][3] The crude solid can often be recrystallized from Heptane/EtOAc
(9:1) to yield a pale yellow solid.[4]

o Target Yield: 85-92%.

Step 2: Synthesis of 5-(Cyclohexylmethoxy)-2-
fluoroaniline[1]

Reaction Principle: Heterogeneous catalytic hydrogenation of the nitro group to an amine.

Reagents:

Nitro Intermediate (from Step 1): 1.0 equiv.[4]

Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet: 5 wt% loading (relative to
substrate).

Hydrogen (

): 3-5 bar (45-75 psi).

Solvent: Methanol (MeOH) or Ethanol (EtOH) (10 volumes).

Protocol:

Safety Check: Ensure autoclave is grounded. Purge with Nitrogen to remove Oxygen.
e Charging: Charge Nitro intermediate and Methanol into the autoclave.

o Catalyst Addition: Add Pd/C catalyst as a slurry in water/methanol (to prevent ignition of dry
catalyst vapors).

o Hydrogenation: Pressurize with Hydrogen to 3 bar. Stir at 25-35°C.

o Caution: Reaction is exothermic. Control temperature to prevent defluorination (though
aryl fluorides are generally stable under these mild conditions).
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e Monitoring: Monitor H2 uptake. Reaction typically completes in 2—4 hours. HPLC should
show disappearance of Nitro peak.

o Workup:
o Purge system with Nitrogen.
o Filter the mixture through a Celite pad to remove Pd/C. Wash pad with MeOH.

o Critical Quality Step: Scavenge residual Pd if necessary using thiol-functionalized silica
(SiliaMetS® Thiol) if API specs require <10 ppm Pd.[1]

« |solation: Concentrate the filtrate to dryness.

o Salt Formation (Optional but Recommended): Dissolve the resulting oil in EtOAc and treat
with HCI in Dioxane/Ether to precipitate the Hydrochloride Salt. This greatly enhances
stability and purity.

o Target Yield: 90-95%.

Analytical Quality Control (QC)

Impurity Profile to Monitor:

Impurity Origin Detection Strategy Limit (Proposed)
Unreacted Phenol Step 1 incomplete HPLC (RT < Product) < 0.15%
) Regioisomer (unlikely
O-Alkylation Isomer ) ) HPLC / NMR N/A
with this SM)

Defluorinated Analog Step 2 over-reduction LC-MS (M-19 mass) < 0.10%

Palladium Catalyst leaching ICP-MS <10 ppm

Characterization Data (Expected):

e 1H NMR (400 MHz, DMSO-d6):
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6.8-7.0 (m, 3H, Ar-H), 4.8 (s, 2H,
), 3.7 (d, 2H,
), 1.6-1.8 (m, 6H, Cy), 0.9-1.2 (m, 5H, Cy).[1]

e Mass Spec: ESI+ m/z ~ 224.1

Process Safety & Handling

» Hydrogenation Safety: Hydrogen is highly flammable. Ensure all equipment is grounded. Use
nitrogen inerting before and after H2 introduction. Handle wet Pd/C to avoid pyrophoric
ignition.

» Alkyl Halide Toxicity: (Bromomethyl)cyclohexane is an irritant and potential lachrymator.
Handle in a fume hood.

» Exotherm Control: The alkylation reaction is endothermic/neutral at start but requires heat;
however, the hydrogenation is exothermic. Add H2 slowly or control cooling jacket
temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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